molecular formula C19H22N2O2 B4463903 N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide

N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide

Cat. No.: B4463903
M. Wt: 310.4 g/mol
InChI Key: ZOROCUGDJUHOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide is an organic compound with a complex structure that includes a phenylacetyl group, an amide linkage, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common method involves the acylation of 3-aminoacetophenone with phenylacetyl chloride to form an intermediate, which is then subjected to reductive amination with dimethylamine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylpropanamide: A simpler analog with similar structural features but lacking the phenylacetyl group.

    N-phenylpropanamide: Contains a phenyl group but lacks the dimethylamino group.

    N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine: Another structurally related compound with different substituents.

Uniqueness

N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide is unique due to the presence of both the phenylacetyl and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-dimethyl-3-[3-[(2-phenylacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-21(2)19(23)12-11-16-9-6-10-17(13-16)20-18(22)14-15-7-4-3-5-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOROCUGDJUHOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide
Reactant of Route 3
Reactant of Route 3
N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide
Reactant of Route 4
Reactant of Route 4
N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide
Reactant of Route 5
Reactant of Route 5
N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-3-{3-[(phenylacetyl)amino]phenyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.